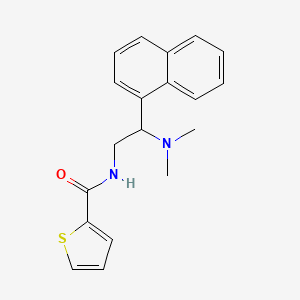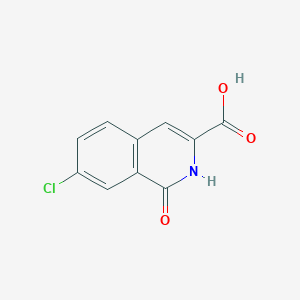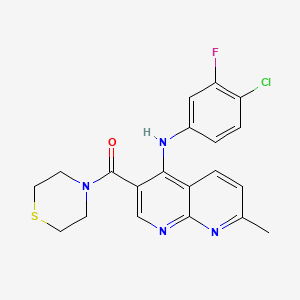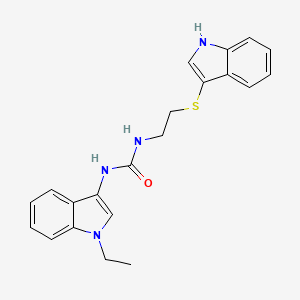
(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound features a furan ring substituted with a bromophenyl group and a cyanoacrylate moiety, making it a unique and versatile chemical entity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Cyanoacrylate Formation: The final step involves the Knoevenagel condensation of the brominated furan with cyanoacetic acid and methanol in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:
作用机制
The mechanism of action of (E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate moiety undergoes rapid polymerization in the presence of moisture, leading to the formation of a strong adhesive bond. The bromophenyl group may also contribute to its antimicrobial properties by disrupting microbial cell membranes .
相似化合物的比较
Similar Compounds
- (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one
- N-(4-bromophenyl)furan-2-carboxamide
Uniqueness
(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate is unique due to its combination of a cyanoacrylate moiety with a bromophenyl-substituted furan ring. This structure imparts both strong adhesive properties and potential antimicrobial activity, making it versatile for various applications.
属性
IUPAC Name |
methyl (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c1-19-15(18)11(9-17)8-13-6-7-14(20-13)10-2-4-12(16)5-3-10/h2-8H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAUOJCZMXREED-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2678901.png)
![5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2678902.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2678904.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide](/img/structure/B2678905.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2678909.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2678910.png)


![1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2678914.png)

![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)
